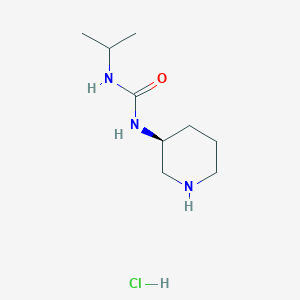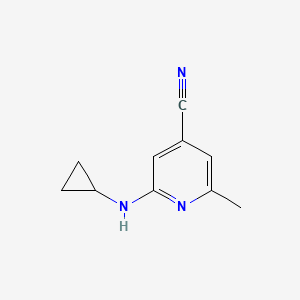![molecular formula C15H14N6O3 B2462478 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938017-83-5](/img/structure/B2462478.png)
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine ring system, which makes it a potentially useful scaffold for drug discovery.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Aggregation
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has been explored for its hydrogen-bonding capabilities and molecular aggregation patterns. Quiroga et al. (2010) discussed the formation of hydrogen-bonded dimers and chains of rings in related compounds, highlighting the significance of C-H...π and N-H...N hydrogen bonds in molecular aggregation. These interactions contribute to forming intricate molecular structures, which could have implications in material science and molecular engineering (Quiroga et al., 2010).
Anticancer Properties
The compound's framework has been incorporated into derivatives with notable anticancer activities. Abdellatif et al. (2014) synthesized and tested a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity, demonstrating the potential of these compounds in cancer therapeutics. One of the derivatives showed potent inhibitory activity, hinting at the therapeutic potential of the compound's structural derivatives in oncology (Abdellatif et al., 2014).
Synthesis and Characterization
The compound has been a focal point in synthetic chemistry for its diverse derivatives and structural characterization. Soares and Dias (2020) detailed the synthesis and spectroscopic characterization of a similar compound, emphasizing the role of spectroscopic methods in elucidating the structure of such complex molecules (Soares & Dias, 2020).
Heterocyclic Derivative Synthesis
The pyrazolo[3,4-b]pyridine scaffold, integral to the compound , serves as a versatile precursor in synthesizing various heterocyclic derivatives. Aly et al. (2019) demonstrated the utility of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines in generating new heterocyclic derivatives, shedding light on the compound's role in expanding the library of heterocyclic compounds (Aly et al., 2019).
Antimicrobial Activity
The structural derivatives of the compound have shown promising results in antimicrobial applications. Al-Ghamdi (2019) synthesized novel pyrazole derivatives, indicating their efficacy in antimicrobial activities and highlighting the potential of the compound's framework in developing new antimicrobial agents (Al-Ghamdi, 2019).
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVKHKMLKBYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)
![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)
![3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2462403.png)



![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)


